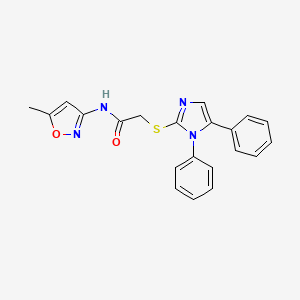

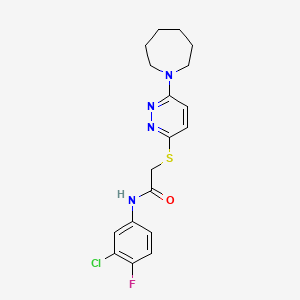

![molecular formula C8H14O3 B2572875 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol CAS No. 1849276-07-8](/img/structure/B2572875.png)

1,7-Dioxaspiro[4.4]nonan-2-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,7-Dioxaspiro[4.4]nonan-2-ylmethanol is a chemical compound that has gained attention in scientific research due to its unique properties. It is a spiroacetal, which is a class of organic compounds that have a spiro center, meaning that two or more rings are connected at a single atom. This compound has been synthesized using various methods and has shown potential in various scientific research applications.

Applications De Recherche Scientifique

Pheromone Research and Insect Behavior

Spiroacetals, including structures similar to 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol, are vital in the study of insect behavior, particularly as insect pheromones. For example, certain spiroacetals are key components of the aggregation pheromone of the spruce bark beetle and serve as sex pheromones in the olive fly (Francke & Kitching, 2001). These compounds provide insight into the chemical communication mechanisms of insects and offer potential pathways for developing eco-friendly pest control methods.

Organic Synthesis

The synthesis of 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol and its derivatives has been explored for the development of complex organic molecules. For instance, an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, related to immunosuppressive triterpenoid Phainanoid F, was achieved, showcasing the utility of these compounds in synthesizing biologically active molecules (Zhang & Nan, 2017). Such methodologies enhance the arsenal of tools available for medicinal chemistry and drug discovery.

Biolubricant Development

The transformation of 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol derivatives from oleic acid into potential biolubricant candidates demonstrates the compound's versatility. These novel compounds synthesized from dihydroxylation of oleic acid exhibit properties desirable in biolubricants, offering an eco-friendly alternative to conventional lubricants (Kurniawan et al., 2017). The exploration into biolubricants signifies a step towards sustainable and environmentally benign chemical products.

Chemically Amplified Photoresists

In the field of materials science, 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol derivatives have been utilized in the development of chemically amplified photoresists for lithography. The novel class of ketal-protected chemically amplified photoresists based on poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) highlights the application of spiroacetal derivatives in creating sensitive and efficient photoresists for semiconductor manufacturing (Kim, Park, & Jang, 2000). This application is crucial for the advancement of microfabrication technologies.

Propriétés

IUPAC Name |

1,7-dioxaspiro[4.4]nonan-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRBSIWUIRWDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2)OC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)

![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

![7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2572804.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)

![2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2572807.png)

![3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine](/img/structure/B2572809.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2572810.png)

![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 3-methylbutanoate](/img/structure/B2572812.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572814.png)